molecular formula C10H15N3S B13222690 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B13222690
M. Wt: 209.31 g/mol
InChI Key: AKTOGGALOFYLEV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a thiazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a thiazolopyridine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and potential for diverse applications compared to simpler analogs .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

2-pyrrolidin-1-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H15N3S/c1-2-6-13(5-1)10-12-8-3-4-11-7-9(8)14-10/h11H,1-7H2

InChI Key

AKTOGGALOFYLEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)CNCC3

Origin of Product

United States

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